Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate
Overview
Description
Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate is an organic compound with the molecular formula C20H24N2O4. It is a derivative of bipyridine, a heterocyclic compound that consists of two pyridine rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of dibutyl 2,2’-bipyridine-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine dicarboxylic acid derivatives, while reduction can produce bipyridine alcohols .
Scientific Research Applications
Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound is explored for its potential in biological assays and as a probe for studying biochemical interactions.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of dibutyl 2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Similar in structure but with methyl ester groups instead of butyl.
2,2’-Bipyridine-4,4’-dicarboxylic acid: The parent acid form of the compound.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A positional isomer with carboxyl groups at different positions.
Uniqueness
Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate is unique due to its butyl ester groups, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
butyl 2-(4-butoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-5-11-25-19(23)15-7-9-21-17(13-15)18-14-16(8-10-22-18)20(24)26-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRBANJUKBOCLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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